molecular formula C21H20BrNO3 B2363115 3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide CAS No. 2309613-41-8

3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide

Cat. No. B2363115
CAS RN: 2309613-41-8
M. Wt: 414.299
InChI Key: FQNWLCFAEWSTHB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and furanyl groups are aromatic, which means they have a planar, cyclic structure with delocalized electrons. The propanamide group contains a carbonyl (C=O) and an amine (NH2), which could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom on the bromophenyl group could be replaced in a nucleophilic aromatic substitution reaction. The furanyl group could undergo reactions at the 2-position due to the electron-donating nature of the oxygen atom. The propanamide group could participate in amide hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces. Its reactivity would depend on the electronic properties of its functional groups .

Scientific Research Applications

Indium-mediated Allylation

Indium-mediated allylation of aldehydes, ketones, and sulfonimines with 2-(alkoxy)propenyl bromides can produce homoallylic alcohols and sulfonamines, which are precursors to β-hydroxy ketones, esters, and other valuable compounds. This method demonstrates the utility of brominated compounds in synthetic chemistry for generating complex molecules (Heemal H. Dhanjee & Thomas G Minehan, 2010).

Conversion of Furans into Phosphinines

Furans, when treated with BBr3 and triethylamine, can be converted into 2-hydroxy- or 2-bromophosphinine complexes. This process highlights the role of brominated phenyl compounds in synthesizing phosphorus-containing heterocycles, which have potential applications in materials science and catalysis (Y. Mao & F. Mathey, 2011).

Fluorescent ATRP Initiators

The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide demonstrates its efficiency as a fluorescent ATRP initiator in polymerizations of acrylates. This application showcases the integration of brominated compounds in polymer chemistry for initiating controlled polymerization processes (Ihor Kulai & S. Mallet-Ladeira, 2016).

Development of Blue Fluorophores

2,3-Diphenylphenanthro[9,10-b]furans prepared from bromophenyl derivatives have been shown to display intense blue fluorescence, useful in developing new materials for optoelectronic applications. This research illustrates how brominated compounds can contribute to advancements in fluorescent materials (Taketo Kojima et al., 2016).

Mechanism of Action

Without specific context (such as whether this compound is being used as a drug, a catalyst, a polymer, etc.), it’s difficult to predict its mechanism of action. If it’s a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s a catalyst, its mechanism of action would depend on the specific reaction it’s catalyzing .

Future Directions

The study of this compound could open up new avenues in various fields like medicinal chemistry, materials science, and synthetic chemistry. Its unique structure could make it a useful building block in the synthesis of complex molecules .

properties

IUPAC Name

3-(2-bromophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO3/c22-18-5-2-1-4-15(18)11-12-21(25)23-14-19(24)16-7-9-17(10-8-16)20-6-3-13-26-20/h1-10,13,19,24H,11-12,14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNWLCFAEWSTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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